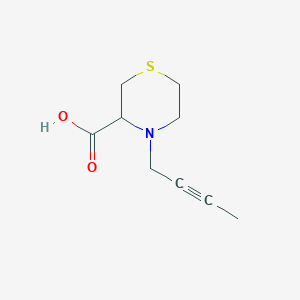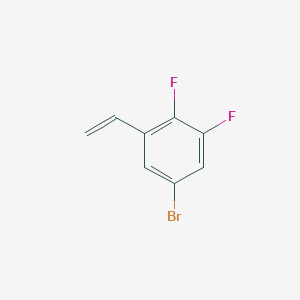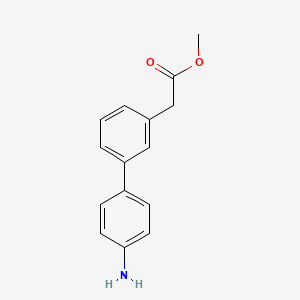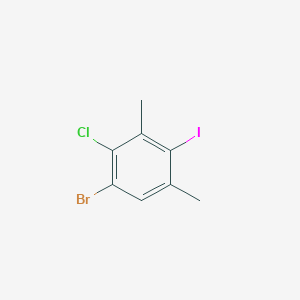
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with but-2-yne-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or amines replace existing substituents.
Addition: The alkyne group in the compound can undergo addition reactions with reagents like hydrogen halides or boron reagents, forming various addition products.
Aplicaciones Científicas De Investigación
4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and the alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 4-(But-2-yn-1-yl)thiomorpholine-3-carboxylic acid include:
4-(But-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine: This compound has a similar thiomorpholine ring but with different substituents, leading to variations in reactivity and applications.
4-(But-3-yn-2-yl)thiomorpholine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and binding characteristics, making it valuable for targeted research applications.
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
4-but-2-ynylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,4-7H2,1H3,(H,11,12) |
Clave InChI |
MJAOIJMNLJBRHK-UHFFFAOYSA-N |
SMILES canónico |
CC#CCN1CCSCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)



![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)

![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)

![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
